N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the bromophenyl and methoxybenzamide groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves the condensation of 4-bromobenzohydrazide with 2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another bromophenyl derivative with antimicrobial activity.
N-(4-(4-bromophenyl)sulfonyl)benzoyl-L-valine: A compound with potential antimicrobial and antioxidant properties.
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is unique due to its oxadiazole ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAOUBCCHQDJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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